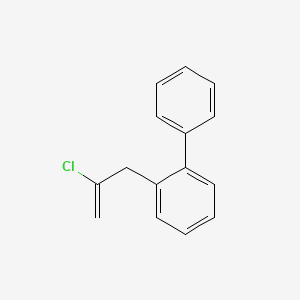

3-(2-Biphenyl)-2-chloro-1-propene

Description

Contextual Significance of Biphenyl-Substituted Alkenes in Modern Organic Synthesis

Biphenyl-substituted alkenes are a class of organic compounds that have garnered considerable attention in modern organic synthesis. The biphenyl (B1667301) scaffold itself is a privileged structure, appearing in numerous pharmaceuticals, agrochemicals, and materials. jk-sci.com Its rigid, yet conformationally flexible nature allows it to interact with biological targets in specific ways. When combined with an alkene, this structural motif gains a reactive handle for a wide array of chemical transformations.

The synthesis of such compounds often relies on powerful cross-coupling reactions. Methods like the Suzuki-Miyaura, Negishi, and Heck reactions have become indispensable tools for forging the carbon-carbon bonds necessary to construct these complex architectures. gre.ac.ukorganic-chemistry.orgwikipedia.org For instance, the Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide in the presence of a palladium catalyst, is a widely used strategy for creating biphenyl systems. uliege.beyoutube.com Similarly, the Negishi coupling offers a versatile route to unsymmetrical biaryls, while the Heck reaction provides a means to append alkene functionalities to aryl halides. wikipedia.orgorganic-chemistry.org The continuous development of these and other synthetic methodologies underscores the enduring importance of biphenyl-containing molecules in contemporary chemical research.

Strategic Importance of Allylic Halides as Synthetic Intermediates

Allylic halides are exceptionally valuable intermediates in organic synthesis due to their dual reactivity. organic-chemistry.org The presence of a halogen atom adjacent to a carbon-carbon double bond allows for both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. This versatility makes them powerful building blocks for the construction of complex molecular targets.

The allylic system can participate in a variety of transformations, including allylic alkylations, aminations, and the formation of carbon-heteroatom bonds. gre.ac.uk Palladium-catalyzed allylic substitution reactions, for example, are a cornerstone of modern synthetic chemistry, enabling the stereocontrolled formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity of the allylic halide can be finely tuned by the nature of the halogen, the substituents on the double bond, and the specific reaction conditions employed, offering chemists a high degree of control over the synthetic outcome.

Identification of Knowledge Gaps and Research Objectives for 3-(2-Biphenyl)-2-chloro-1-propene

Despite the well-established importance of both biphenyl and allylic halide motifs, a thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound this compound. There is a conspicuous absence of dedicated studies detailing its synthesis, physical and chemical properties, and spectroscopic characterization.

This lack of information presents a clear research opportunity. The primary objective would be to develop a robust and efficient synthesis of this compound. Plausible synthetic strategies could involve:

Grignard Reaction: The reaction of a Grignard reagent derived from 2-bromobiphenyl (B48390) with 2,3-dichloropropene could potentially yield the target compound. mnstate.edu

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi or Suzuki-Miyaura coupling, between an appropriate 2-biphenyl organometallic reagent and a 2-chloro-1-propene derivative, or vice-versa, could be explored. gre.ac.ukwikipedia.org

Once synthesized, a comprehensive characterization of the compound would be essential. This would involve determining its key physical properties and acquiring detailed spectroscopic data. Subsequent research could then focus on exploring the reactivity of this compound, particularly in transition metal-catalyzed cross-coupling reactions, to assess its potential as a building block for more complex molecules.

Overview of the Outline Structure and Research Focus

This article has provided a contextual foundation for understanding the potential significance of this compound. By first examining the established importance of biphenyl-substituted alkenes and allylic halides in organic synthesis, it has framed the target molecule within a broader scientific landscape. The identification of the current knowledge gap concerning this specific compound has led to the formulation of clear research objectives. The subsequent sections of a full research program would logically progress from the development of a synthetic route, to a thorough characterization of the molecule, and finally to an investigation of its reactivity and potential applications. The focus remains on systematically addressing the current dearth of information and unlocking the synthetic potential held within the unique structure of this compound.

Properties

IUPAC Name |

1-(2-chloroprop-2-enyl)-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl/c1-12(16)11-14-9-5-6-10-15(14)13-7-3-2-4-8-13/h2-10H,1,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBROMXYHYAAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=CC=C1C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275167 | |

| Record name | 2-(2-Chloro-2-propen-1-yl)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-99-9 | |

| Record name | 2-(2-Chloro-2-propen-1-yl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-2-propen-1-yl)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Biphenyl 2 Chloro 1 Propene

Retrosynthetic Analysis of the 3-(2-Biphenyl)-2-chloro-1-propene Scaffold

A retrosynthetic analysis of this compound, also known by its IUPAC name 2-(2-chloro-2-propenyl)-1,1'-biphenyl sigmaaldrich.com, suggests several promising disconnection points. The most logical approach involves disconnecting the C(sp²)-C(sp³) bond between the biphenyl (B1667301) ring and the allyl group. This leads to two primary synthons: a 2-biphenyl nucleophile or electrophile and a C3 electrophilic or nucleophilic partner bearing the chloro-alkene functionality.

Another key disconnection involves the chloro-alkene moiety. This functionality can be installed late in the synthesis through functional group interconversion, starting from a more stable precursor. For instance, an alcohol or a ketone on the propene chain could be a synthetic precursor to the chloro-alkene. This approach allows for the construction of the core carbon skeleton first, followed by the introduction of the sensitive chlorinated double bond.

Development and Optimization of Novel Synthetic Routes

Building upon the retrosynthetic analysis, several synthetic routes can be envisioned and optimized for the preparation of this compound.

Transition Metal-Catalyzed Cross-Coupling Strategies for C(sp²)-C(sp³) Bond Formation

The formation of the aryl-allyl linkage is a critical step in the synthesis. Transition metal-catalyzed cross-coupling reactions are powerful tools for this transformation. wikipedia.org

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. libretexts.orggre.ac.uk In this approach, 2-biphenylboronic acid would be coupled with a suitable 2-chloro-1-propene derivative, such as 2,3-dichloro-1-propene. The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.govdiva-portal.org

Optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields. For instance, using a highly active catalyst system, such as one based on a biarylphosphine ligand, could be beneficial. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling Conditions

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 65 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 85 |

| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 90 |

This table presents hypothetical data based on typical Suzuki-Miyaura reaction optimizations.

The Negishi and Kumada cross-coupling reactions offer viable alternatives to the Suzuki-Miyaura coupling. wikipedia.org The Negishi coupling utilizes an organozinc reagent, which can be prepared from the corresponding organohalide. organic-chemistry.orgorganic-chemistry.org In this case, 2-biphenylylzinc chloride could be coupled with 2,3-dichloro-1-propene. nih.govbeilstein-journals.org

The Kumada coupling employs a Grignard reagent. wikipedia.orgorganic-chemistry.org The reaction of 2-biphenylmagnesium bromide with 2,3-dichloro-1-propene, catalyzed by a nickel or palladium complex, would furnish the desired product. organic-chemistry.org

Table 2: Comparison of Hypothetical Cross-Coupling Strategies

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages | Potential Challenges |

| Suzuki-Miyaura | Boronic Acid | Palladium | High functional group tolerance, mild conditions | Potential for side reactions with certain bases |

| Negishi | Organozinc | Palladium/Nickel | High reactivity, good for sterically hindered substrates | Moisture sensitive reagents |

| Kumada | Grignard Reagent | Nickel/Palladium | Readily available Grignard reagents | Lower functional group tolerance |

This table provides a comparative overview of the discussed cross-coupling reactions based on established chemical principles.

Stereoselective Chlorination and Dehydrochlorination Pathways

The introduction of the chloro-alkene functionality can be achieved through several methods. One approach involves the stereoselective chlorination of a suitable precursor. For example, the corresponding allylic alcohol, 3-(2-biphenyl)prop-1-en-2-ol, could undergo chlorination. Reagents such as triphenylphosphine (B44618) and N-chlorosuccinimide (NCS) can be used for this transformation, with the potential for stereochemical control. usc.edu

Alternatively, a dehydrochlorination reaction can be employed. Starting from a dichlorinated precursor, such as 3-(2-biphenyl)-2,2-dichloropropane, elimination of one equivalent of HCl would yield the target molecule. The choice of base and reaction conditions would be critical to control the regioselectivity of the elimination. google.come3s-conferences.org

Functional Group Interconversions from Precursors

Functional group interconversion (FGI) is a key strategy in multi-step synthesis. In the context of this compound, a precursor such as 3-(2-biphenyl)propan-2-one could be synthesized first. This ketone could then be converted to the target chloro-alkene. This two-step process might involve, for example, a Wittig-type reaction to introduce the double bond and a subsequent chlorination step. This approach allows for the robust construction of the carbon framework before introducing the potentially reactive chloro-alkene moiety.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. libretexts.orgrsc.org This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. libretexts.org In this specific synthesis, the key reactants are 2-biphenylboronic acid (or its corresponding ester) and a suitable 2-chloro-1-propene derivative. The optimization of this reaction is a multifactorial process, where the interplay of catalyst, ligand, base, solvent, and temperature is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts. nih.govnih.gov

Detailed research findings indicate that the choice of the palladium catalyst and its associated ligand is a primary determinant of reaction efficiency. Various palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are commonly employed. libretexts.org The selection of the phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the catalytic cycle, is equally critical. Electron-rich and sterically hindered phosphine ligands have been shown to be particularly effective in promoting the cross-coupling of challenging substrates. nih.gov

The base plays a crucial role in the transmetalation step of the catalytic cycle and its strength and solubility can significantly impact the reaction rate and yield. libretexts.org Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄). The choice of solvent is also a key parameter, with solvent systems often comprising a mixture of an organic solvent (e.g., dioxane, toluene, or dimethylformamide) and water to facilitate the dissolution of both the organic and inorganic reagents. researchgate.net

To achieve optimal results, a systematic variation of these parameters is typically undertaken. The following data tables illustrate hypothetical optimization studies based on typical conditions reported for similar Suzuki-Miyaura cross-coupling reactions.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane/H₂O | 80 | 85 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Na₂CO₃ | DMF/H₂O | 90 | 78 |

| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 92 |

This table is a representation of typical optimization studies and the values are illustrative.

The data suggest that a combination of Pd₂(dba)₃ as the catalyst precursor with a sterically demanding biaryl phosphine ligand like XPhos, in conjunction with a strong base such as K₃PO₄ in a high-boiling solvent like toluene, can lead to significantly improved yields.

Purification and Isolation Protocols for High-Purity Compounds

Following the completion of the synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, the catalyst, and various byproducts. Therefore, a robust purification and isolation protocol is essential to obtain this compound in high purity. A standard procedure involves an initial workup followed by chromatographic purification.

The initial workup generally consists of quenching the reaction, followed by extraction. The reaction mixture is cooled to room temperature and diluted with an organic solvent, such as ethyl acetate or diethyl ether. This organic phase is then washed sequentially with water and brine to remove the inorganic salts and water-soluble impurities. The organic layer is subsequently dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. orgsyn.org

The primary method for the purification of the crude product is column chromatography. Given the aromatic nature of the biphenyl group, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate, is often effective. The progress of the separation is monitored by thin-layer chromatography (TLC). For biphenyl-containing compounds, specialized stationary phases, such as those with a biphenyl moiety, can offer enhanced selectivity through π-π interactions.

Table 2: Illustrative Column Chromatography Purification Protocol

| Step | Description |

| 1. Column Packing | A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexane). |

| 2. Sample Loading | The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the column. |

| 3. Elution | The column is eluted with a solvent system, starting with 100% hexane and gradually increasing the percentage of ethyl acetate. |

| 4. Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |

| 5. Solvent Evaporation | The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound. |

This table provides a general outline of a column chromatography procedure.

In some instances, particularly if the product is a solid, recrystallization from a suitable solvent or solvent mixture can be employed as a final purification step to obtain a crystalline product of high purity. The purity of the final compound is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A purity of 97% or higher is often targeted for research and development purposes. sigmaaldrich.com

Chemical Reactivity and Mechanistic Investigations of 3 2 Biphenyl 2 Chloro 1 Propene

Nucleophilic Substitution Reactions at the Allylic Chloro Position

The presence of a chlorine atom at the allylic position of 3-(2-biphenyl)-2-chloro-1-propene makes it susceptible to nucleophilic substitution reactions. This reactivity is a cornerstone of its chemical behavior, allowing for the introduction of a wide array of functional groups.

Reactivity Profile with Diverse Carbon and Heteroatom Nucleophiles

The electrophilic carbon bearing the chlorine atom readily reacts with various nucleophiles. sydney.edu.au Both carbon-centered and heteroatom-centered nucleophiles have been successfully employed in displacing the chloride ion.

Carbon Nucleophiles: The reaction with carbon nucleophiles, such as organometallic reagents or enolates, provides a powerful method for carbon-carbon bond formation. nih.gov For instance, the reaction with organocuprates or Grignard reagents can introduce new alkyl or aryl groups at the allylic position. The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions. nih.gov

Heteroatom Nucleophiles: A broad range of heteroatom nucleophiles, including alkoxides, phenoxides, thiolates, and amines, can displace the allylic chloride. beilstein-journals.orgyoutube.com These reactions lead to the formation of ethers, thioethers, and amines, respectively. The reactivity of these nucleophiles is often dictated by their basicity and steric bulk. pw.live For example, in an aqueous solution, potassium hydroxide (B78521) (KOH) ionizes to produce hydroxide ions (OH-), which are strong nucleophiles that can lead to the formation of an alcohol via a substitution reaction. pw.live In contrast, an alcoholic solution of KOH contains the much stronger base, the alkoxide ion (RO-), which can lead to elimination reactions. pw.live

The table below summarizes the types of products formed from the reaction of this compound with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product Type |

| Carbon | Grignard Reagents (R-MgX) | Allylic Alkylation |

| Organocuprates (R₂CuLi) | Allylic Alkylation | |

| Cyanide (CN⁻) | Allylic Nitrile | |

| Heteroatom (Oxygen) | Hydroxide (OH⁻) | Allylic Alcohol |

| Alkoxides (RO⁻) | Allylic Ether | |

| Heteroatom (Nitrogen) | Ammonia (NH₃) | Allylic Amine |

| Amines (RNH₂) | Substituted Allylic Amine | |

| Heteroatom (Sulfur) | Thiolates (RS⁻) | Allylic Thioether |

Role of Substrate Structure on Reaction Kinetics and Selectivity

The structure of this compound plays a crucial role in determining the kinetics and selectivity of nucleophilic substitution reactions. The biphenyl (B1667301) group, due to its steric bulk, can influence the approach of the nucleophile. rsc.org This steric hindrance can affect the rate of S_N2 reactions, where the nucleophile attacks the carbon atom bearing the leaving group. pw.live

Furthermore, the stability of potential carbocation intermediates can dictate the reaction pathway. The allylic nature of the substrate can favor S_N1-type mechanisms through the formation of a resonance-stabilized allylic carbocation. The presence of the biphenyl group can further stabilize this carbocation through extended conjugation. The competition between S_N1 and S_N2 pathways is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature. sydney.edu.aumdpi.com For instance, strong, unhindered nucleophiles in aprotic solvents tend to favor the S_N2 mechanism, while weaker nucleophiles in protic solvents promote the S_N1 pathway. sydney.edu.au

Electrophilic Addition Reactions to the Olefinic Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. libretexts.org This reactivity allows for the introduction of various functional groups across the double bond.

Regioselectivity and Stereoselectivity of Additions (e.g., Hydrohalogenation, Halogenation)

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond of this compound typically follows Markovnikov's rule. masterorganicchemistry.comchemguide.co.uk This rule states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms, while the halogen adds to the more substituted carbon. masterorganicchemistry.compressbooks.pub This regioselectivity is governed by the formation of the more stable carbocation intermediate. pressbooks.pub In this case, the tertiary carbocation adjacent to the biphenyl group would be more stable than the primary carbocation at the terminal carbon. However, steric hindrance from the bulky biphenyl group could potentially lead to anti-Markovnikov addition.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds through a halonium ion intermediate. nih.gov The reaction is typically stereoselective, resulting in anti-addition of the two halogen atoms. nih.gov This means that the two halogen atoms add to opposite faces of the double bond. The regioselectivity of this reaction is generally not a factor for symmetrical halogens, but if a mixed halogen reagent (e.g., BrCl) is used, the more electronegative halogen will act as the nucleophile and add to the more substituted carbon.

The following table outlines the expected major products from electrophilic addition reactions.

| Reagent | Expected Major Product | Regioselectivity | Stereoselectivity |

| HCl | 3-(2-Biphenyl)-2,2-dichloro-1-propane | Markovnikov | Not applicable |

| HBr | 2-Bromo-3-(2-biphenyl)-2-chloro-1-propane | Markovnikov | Not applicable |

| Br₂ | 2,3-Dibromo-3-(2-biphenyl)-2-chloro-1-propene | Not applicable | anti-addition |

| Cl₂ | 3-(2-Biphenyl)-2,2,3-trichloro-1-propene | Not applicable | anti-addition |

Oxidative Transformations of the Propene Moiety

The double bond of this compound can be subjected to various oxidative transformations. nih.gov

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide. The oxygen atom adds across the double bond, creating a three-membered ring. The stereochemistry of the starting alkene is retained in the product.

Ozonolysis: Cleavage of the double bond can be achieved through ozonolysis. Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) will yield a ketone (2-(2-biphenyl)-2-chloroacetaldehyde) and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would yield a carboxylic acid and carbon dioxide.

Dihydroxylation: The double bond can be converted to a diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through the opening of an epoxide for anti-dihydroxylation.

Pericyclic Reactions and Rearrangements Involving the Allylic System

Transition Metal-Catalyzed Transformations Beyond C-C Coupling

Olefin Metathesis with this compound

There is currently no available scientific literature detailing the participation of this compound in olefin metathesis reactions. Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds catalyzed by transition metal complexes, has been widely applied to a vast array of substrates. However, specific studies employing this compound as a substrate in cross-metathesis, ring-closing metathesis, or ring-opening metathesis polymerization are not found in the reviewed scientific databases.

Hydrofunctionalization Reactions (e.g., Hydroamination, Hydrosilylation)

Similarly, there is a lack of published research on the hydrofunctionalization reactions of this compound. Hydroamination and hydrosilylation, which involve the addition of N-H and Si-H bonds across a double bond, respectively, are significant methods for introducing functionality to olefins. The reactivity of the double bond in this compound towards these transition metal-catalyzed additions has not been reported.

Radical Reactions and Their Synthetic Utility

The exploration of radical reactions involving this compound also appears to be an uninvestigated field. The potential for this molecule to undergo radical addition, cyclization, or polymerization reactions, which could offer unique synthetic pathways, has not been documented in the available scientific literature.

Despite a comprehensive search for theoretical and computational chemistry studies on this compound, no specific research articles or data were found for this particular compound. The search yielded information on related but distinct molecules, such as various chlorinated propenes and biphenyl derivatives, but did not provide the specific electronic structure, conformational analysis, or spectroscopic parameter predictions requested for this compound.

Therefore, it is not possible to provide the detailed, scientifically accurate content for the outlined sections and subsections as the foundational research data for this specific chemical compound does not appear to be available in the public domain.

Theoretical and Computational Chemistry Studies of 3 2 Biphenyl 2 Chloro 1 Propene

Prediction of Spectroscopic Parameters for Advanced Structural Elucidation (beyond basic identification)

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. Computational methods, particularly those based on quantum mechanics, can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral peaks.

For 3-(2-Biphenyl)-2-chloro-1-propene, vibrational frequency calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). These calculations provide a set of normal modes of vibration, each with a corresponding frequency and intensity for both IR and Raman activity.

The calculated vibrational spectrum of this compound would be expected to exhibit characteristic peaks corresponding to its distinct functional groups. For instance, the biphenyl (B1667301) moiety would show aromatic C-H stretching vibrations typically in the range of 3000-3100 cm⁻¹, and C=C stretching vibrations within the aromatic rings around 1400-1600 cm⁻¹. The chloro-propene fragment would contribute its own unique vibrational signatures, including the C=C double bond stretch of the propene group, anticipated around 1650 cm⁻¹, and the C-Cl stretching vibration, which is expected to appear in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

A hypothetical data table of selected calculated vibrational frequencies for this compound is presented below. It is important to note that these are representative values and the exact frequencies would depend on the specific computational method and basis set employed.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| Aromatic C-H Stretch (Biphenyl) | 3085 | 15.2 | 120.5 |

| Aromatic C=C Stretch (Biphenyl) | 1598 | 45.8 | 250.1 |

| Vinylic C=C Stretch (Propene) | 1652 | 25.6 | 180.7 |

| CH₂ Bend (Propene) | 1430 | 30.1 | 90.3 |

| C-Cl Stretch | 750 | 85.3 | 50.9 |

This table is illustrative and based on typical frequency ranges for the specified vibrational modes.

NMR Chemical Shift Predictions for Complex Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed structure of organic molecules in solution. The chemical shifts of atomic nuclei, particularly ¹H and ¹³C, are highly sensitive to the local electronic environment. Computational chemistry offers robust methods for predicting NMR chemical shifts, which can aid in the assignment of complex spectra and the confirmation of molecular structures.

For this compound, predicting the ¹H and ¹³C NMR chemical shifts involves geometry optimization of the molecule followed by the application of a method like the Gauge-Including Atomic Orbital (GIAO) approach, often within the framework of DFT. These calculations provide theoretical chemical shift values that can be correlated with experimental data.

The predicted ¹H NMR spectrum would show distinct signals for the protons of the biphenyl rings and the chloro-propene unit. The aromatic protons of the biphenyl group would likely appear in the range of 7.0-8.0 ppm, with their exact shifts influenced by the steric and electronic effects of the chloro-propene substituent. The vinylic protons of the propene moiety would also have characteristic chemical shifts, influenced by the electronegative chlorine atom and the anisotropic effects of the biphenyl system.

Similarly, the ¹³C NMR spectrum would display a series of signals corresponding to the different carbon environments in the molecule. The carbons of the biphenyl rings would resonate in the aromatic region (typically 120-150 ppm), while the sp²-hybridized carbons of the chloro-propene group would have their own distinct chemical shifts.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound is provided below. These values are representative and would be refined by specific computational protocols.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Biphenyl C-H | 7.2 - 7.6 | 127 - 130 |

| Biphenyl C-C | - | 138 - 142 |

| Propene =CH₂ | 5.1 - 5.3 | 115 - 120 |

| Propene -CCl= | - | 130 - 135 |

| Propene -CH₂- | 3.5 - 3.8 | 40 - 45 |

This table is illustrative and based on typical chemical shift ranges for the specified nuclei in similar chemical environments.

Reaction Mechanism Modeling via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for modeling the mechanisms of chemical reactions. For this compound, DFT can be employed to investigate various potential reactions, such as nucleophilic substitution at the allylic position or addition reactions across the double bond. These studies provide a detailed picture of the reaction pathways, including the structures of transition states and the energetics of the reaction.

Transition State Characterization and Activation Energy Calculations

A key aspect of reaction mechanism modeling is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. DFT calculations can be used to locate the geometry of the transition state and to calculate its energy.

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, can be determined from these calculations. This provides a quantitative measure of the kinetic feasibility of a reaction pathway. For a hypothetical nucleophilic substitution reaction on this compound, DFT could be used to model the approach of a nucleophile, the formation of the transition state, and the departure of the leaving group.

Reaction Pathway Elucidation and Energy Profiles

By mapping out the energies of reactants, transition states, intermediates, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the entire reaction pathway, highlighting the energy barriers and the thermodynamic stability of the species involved.

For instance, in a potential reaction of this compound, DFT calculations could be used to compare different possible pathways, such as a concerted (one-step) versus a stepwise (multi-step) mechanism. The calculated energy profile would reveal which pathway is more energetically favorable. These theoretical insights are crucial for understanding the underlying factors that control the outcome of a chemical reaction.

Solvent Effects on Reactivity and Conformational Dynamics

The surrounding solvent can have a profound impact on the reactivity and conformational preferences of a molecule. Computational models can account for these solvent effects through either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve including a number of individual solvent molecules in the calculation.

For this compound, the presence of a polar solvent could significantly influence its reactivity. For example, in a nucleophilic substitution reaction, a polar solvent can stabilize charged species like the transition state, thereby lowering the activation energy and accelerating the reaction rate.

Solvent effects also play a crucial role in the conformational dynamics of flexible molecules like this compound. The biphenyl unit is known for its torsional flexibility, and the preferred dihedral angle between the two phenyl rings can be influenced by the surrounding solvent. Computational studies can explore the potential energy surface of this rotation in different solvents, providing insights into the conformational equilibrium and the barriers to interconversion. These studies are important for understanding how the molecule's shape, and consequently its properties, might change in different chemical environments.

Advanced Spectroscopic and Analytical Characterization for In Depth Structural and Dynamic Analysis

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a molecule with the complexity of 3-(2-Biphenyl)-2-chloro-1-propene, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required to assign all proton and carbon signals and to establish its detailed stereochemical and conformational features.

Multi-dimensional NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within the molecule.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be utilized to identify protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY spectra would primarily reveal correlations between adjacent aromatic protons within each of the phenyl rings, helping to delineate the spin systems of the biphenyl (B1667301) moiety.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would be essential for the unambiguous assignment of each carbon atom that bears protons, such as the aromatic C-H groups, the allylic methylene (-CH₂-), and the terminal vinyl (=CH₂) carbons.

Correlations from the methylene protons to the carbons of the propene unit (C1, C2) and to the quaternary and ortho carbons of the attached phenyl ring (C1', C2', C6').

Correlations from the vinyl protons to the chlorinated carbon (C2) and the methylene carbon (C3).

Correlations from the aromatic protons to neighboring and quaternary carbons within the biphenyl system.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY is paramount for determining the preferred conformation and stereochemistry. Crucial through-space interactions would be investigated to define the orientation of the propene substituent relative to the second phenyl ring. Specifically, NOEs between the methylene or vinyl protons and the ortho-protons of the second phenyl ring would provide direct evidence for the torsional angle of the biphenyl group and could help identify atropisomers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations (Protons to Carbons) | Expected Key NOESY Correlations (Protons to Protons) |

|---|---|---|---|---|

| =CH₂ (Vinyl) | 4.9 - 5.5 | ~118 | C2, C3 | -CH₂- protons |

| -CH₂- (Allylic) | 3.6 - 4.0 | ~40 | C1, C2, C1', C2', C6' | =CH₂ protons, H-6' (aromatic) |

| Biphenyl H | 7.2 - 7.8 | 127 - 145 | Adjacent and quaternary aromatic carbons | Protons on adjacent rings, -CH₂- protons |

| C-Cl (Vinylic) | - | ~135 | - | - |

The ortho-substitution on the biphenyl moiety introduces significant steric hindrance, which can restrict rotation around the C-C single bond connecting the two phenyl rings. This phenomenon, known as atropisomerism, can lead to the existence of stable, non-interconverting enantiomers at room temperature if the rotational energy barrier is sufficiently high. slideshare.net

Dynamic NMR (DNMR) studies, conducted at variable temperatures, would be the primary method to investigate this conformational exchange process. copernicus.org

Low-Temperature NMR: At a sufficiently low temperature, the rotation around the biphenyl bond would be slow on the NMR timescale. If the compound exists as a mixture of atropisomers, the spectra would show two distinct sets of signals for each isomer.

Coalescence Temperature: As the temperature is raised, the rate of interconversion increases. The distinct signals for the atropisomers would broaden and eventually merge into a single, averaged set of signals at a specific "coalescence temperature."

High-Temperature NMR: At temperatures well above coalescence, rapid rotation leads to a single set of time-averaged signals.

By analyzing the line shapes of the signals across this temperature range, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier, providing a quantitative measure of the conformational stability of the atropisomers.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) provides critical information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of its elemental formula (C₁₅H₁₃Cl). A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would exhibit two molecular ion peaks, [M]⁺ and [M+2]⁺, with a corresponding intensity ratio of roughly 3:1. docbrown.info

Under electron ionization (EI), the molecule is expected to undergo predictable fragmentation. The elucidation of these pathways helps to confirm the proposed structure.

Expected Fragmentation Pathways:

Loss of Chlorine Radical: Cleavage of the C-Cl bond would result in a fragment corresponding to the loss of a chlorine radical, leading to a peak at [M-35]⁺ and a smaller peak at [M-37]⁺.

Benzylic Cleavage: The bond between the methylene group and the biphenyl ring is a likely point of cleavage, leading to the formation of a stable biphenylmethyl (or rearranged tropylium) cation.

Loss of Propene Group: Fragmentation could occur with the loss of the entire chloropropene side chain.

Retro-Diels-Alder (RDA) type reactions or hydrogen rearrangements could lead to further fragmentation of the side chain.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment | Formula of Fragment | Notes |

|---|---|---|---|

| 228 | [M]⁺ | [C₁₅H₁₃Cl]⁺ | Molecular ion. Accompanied by M+2 peak at m/z 230. |

| 193 | [M - Cl]⁺ | [C₁₅H₁₃]⁺ | Loss of a chlorine radical. |

| 167 | [C₁₃H₁₁]⁺ | Biphenylmethyl cation. | Result of benzylic cleavage. |

Isotopic labeling studies, for instance by synthesizing the compound with ¹³C or ²H (deuterium) at specific positions, could be used in conjunction with MS/MS experiments to definitively confirm these proposed fragmentation mechanisms.

Vibrational Spectroscopy (IR and Raman) for Functional Group Environment and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of specific bonds.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it well-suited for observing the C=C bonds of the aromatic rings and the vinyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Vinylic =C-H Stretch | 3080 - 3020 | IR, Raman |

| Aliphatic C-H Stretch | 2950 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman (strong) |

| Vinylic C=C Stretch | ~1640 | IR, Raman (strong) |

| C-H Bending (out-of-plane) | 900 - 675 | IR (strong) |

Subtle shifts in these frequencies can provide information about the electronic environment and molecular conformation. For example, the dihedral angle between the biphenyl rings can influence the conjugation and, consequently, the positions and intensities of the aromatic C=C stretching bands.

X-ray Crystallography for Solid-State Structural Determination (if crystalline form obtained)

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction would provide the most definitive and detailed picture of its molecular structure in the solid state. This technique would yield precise data on:

Bond Lengths and Angles: Unambiguous confirmation of all covalent bond lengths and angles to a high degree of precision.

Molecular Conformation: The exact conformation adopted by the molecule in the crystal lattice, including the crucial dihedral angle between the planes of the two phenyl rings.

Stereochemistry: In the case of atropisomerism, crystallography would definitively establish the structure of the isomer present in the crystal and its relative configuration if both co-crystallize.

Intermolecular Interactions: Information about how the molecules pack together in the crystal, revealing any significant intermolecular forces such as π-stacking or C-H···Cl interactions.

The data from X-ray crystallography would serve as the ultimate benchmark for validating the solution-state conformational models derived from NMR spectroscopy and computational studies.

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Excess Determination (if chiral synthesis is developed)

Given the potential for stable atropisomers, this compound is a chiral molecule. acs.orgchemrxiv.org If a method for the chiral synthesis or resolution of the enantiomers is developed, chiroptical spectroscopy would be essential for their characterization.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and refraction of left- and right-circularly polarized light by a chiral molecule.

An enantiomerically pure sample would produce a characteristic CD spectrum with positive and/or negative peaks (Cotton effects) and would exhibit optical rotation. Its enantiomer would produce a mirror-image CD spectrum and an equal but opposite optical rotation.

These techniques are highly sensitive for determining the enantiomeric excess (ee) of a non-racemic mixture. The magnitude of the observed CD signal or optical rotation is directly proportional to the excess of one enantiomer over the other.

Furthermore, by correlating the experimentally observed CD spectra with spectra predicted from time-dependent density functional theory (TD-DFT) calculations, it may be possible to assign the absolute configuration (Ra or Sa) to each enantiomer.

Applications of 3 2 Biphenyl 2 Chloro 1 Propene in Chemical Synthesis and Materials Science

As a Versatile Building Block for Complex Organic Molecules

The reactivity of the vinyl chloride and the biphenyl (B1667301) group in 3-(2-Biphenyl)-2-chloro-1-propene allows it to serve as a versatile scaffold for the construction of more complex molecular architectures. The chloro-propene tail can be functionalized through various organic reactions, making it a key intermediate.

Detailed Research Findings:

The presence of the vinyl chloride group makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds. This compound can react with a wide range of aryl or vinyl boronic acids. This reaction would typically proceed with a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. The use of this specific building block allows for the extension of the biphenyl system, creating larger, conjugated polyaromatic structures.

Stille Coupling: In a Stille coupling, an organotin compound is coupled with an organic halide in the presence of a palladium catalyst. This compound can serve as the halide partner, enabling the introduction of various organic groups and the synthesis of complex natural products and functional materials.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. The vinyl chloride moiety of the title compound can participate in such reactions to form more complex olefinic structures, further demonstrating its utility as a synthetic building block.

One-Pot Reactions: The stability of related building blocks allows for their use in one-pot, multi-step reaction sequences. For instance, a Suzuki cross-coupling reaction can be performed in tandem with a Wittig olefination, enabling the efficient construction of complex molecules like 3-(biphenyl)acrylates from simple precursors. This highlights the potential for this compound in streamlined synthetic strategies.

The double bond in the propene unit also offers a site for various addition reactions, further expanding its synthetic utility.

Precursor for Biphenyl-Containing Scaffolds in Target Synthesis

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and advanced materials. This compound is a direct precursor to a variety of molecules that feature this important structural motif.

Detailed Research Findings:

The synthesis of molecules containing the biphenyl core often relies on building blocks that can be readily modified. The reactivity of the chloro-propene group allows for its transformation into other functional groups, which can then be used in subsequent synthetic steps. For example, the vinyl chloride can be a precursor to an alkynyl group through elimination and subsequent coupling reactions, or it can be transformed to introduce other functionalities. The synthesis of various substituted biphenyls often relies on robust palladium-catalyzed cross-coupling methods where a halide is a key reactive partner.

Furthermore, the reaction of biphenyl itself with propene derivatives under certain catalytic conditions can lead to the formation of isopropyl-biphenyl structures, showcasing the fundamental reactivity between these two core components. By starting with the pre-formed this compound, chemists have a more direct route to specifically substituted biphenyl targets. The synthesis of complex, modular biphenyl building blocks often involves copper-mediated biaryl coupling reactions, which underscores the importance of having well-defined biphenyl precursors for constructing larger, functional systems.

Role in the Development of Specialty Polymers and Advanced Materials (e.g., Liquid Crystals, OLEDs)

The unique combination of a polymerizable group (vinyl chloride) and a functional group (biphenyl) makes this compound a promising monomer for creating specialty polymers and a precursor for advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).

Detailed Research Findings:

Specialty Polymers: Vinyl chloride monomers are well-known to undergo polymerization to form polyvinyl chloride (PVC). Similarly, this compound can potentially be polymerized via radical polymerization to create a polymer with biphenyl units pendant to the main chain. The incorporation of the rigid and bulky biphenyl group into a polymer backbone is known to significantly influence the material's properties, such as its thermal stability (glass transition temperature), mechanical strength, and optical properties. Polymers containing biphenyl moieties are studied for their potential noncovalent pi-pi interactions, which can act as additional crosslinkers within the polymer network.

Liquid Crystals: The biphenyl core is a fundamental structural unit in many liquid crystalline materials. Its rigid, elongated shape promotes the formation of the ordered, fluid phases (nematic, smectic) that are characteristic of liquid crystals. By functionalizing this compound, it can be converted into mesogens (the molecules that form liquid crystal phases). For example, the chloro-propene group could be chemically modified to add the flexible alkyl or alkoxy "tails" that are essential for liquid crystalline behavior.

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely used as host materials in the emissive layer of OLEDs. The biphenyl core provides a wide bandgap and good charge transport properties, which are crucial for efficient device performance. This compound can serve as a starting material for synthesizing more complex bipolar host materials, where electron-transporting and hole-transporting moieties are attached to the biphenyl core to achieve balanced charge injection and transport, leading to high-efficiency blue phosphorescent OLEDs.

Utilization as a Chemical Probe or Reporter Molecule in Research Applications

A chemical probe is a small molecule used to study biological systems. The biphenyl unit of this compound provides a scaffold that can be elaborated into such probes, particularly fluorescent reporters, due to its favorable photophysical properties.

Detailed Research Findings:

Biphenyl-based structures are known to be effective fluorophores. When integrated into a donor-acceptor system, they can exhibit interesting photophysical phenomena like dual emission, which can be sensitive to the surrounding environment. This property is highly valuable for designing probes that can report on specific

Future Research Directions and Contemporary Challenges

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For a molecule like 3-(2-Biphenyl)-2-chloro-1-propene, this involves moving beyond traditional methods that may use harsh reagents or produce significant waste. Future research should focus on the principles of green chemistry, such as atom economy, use of renewable feedstocks, and catalysis. dokumen.pub

Key research avenues include:

Catalytic Routes: Investigating catalytic methods that avoid stoichiometric reagents is crucial. For instance, molybdenum-catalyzed allylic substitutions have shown promise for creating carbon-heteroatom bonds in related systems, often using greener solvents like ethanol (B145695) and employing recyclable catalysts. researchgate.net Exploring similar catalytic aminations or other nucleophilic substitutions with derivatives of this compound could yield more sustainable processes.

Safer Reagents and Solvents: Traditional methods for producing allylic chlorides can involve hazardous chemicals. organic-chemistry.orgnih.gov Research into alternatives, such as using chloro tropylium (B1234903) chloride for mild halogenation of the precursor alcohol, could provide a safer pathway. organic-chemistry.org Furthermore, replacing conventional organic solvents with greener alternatives like supercritical CO2 or even developing solvent-free reaction conditions would significantly reduce the environmental impact of the synthesis. dokumen.pubejcmpr.com

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted or ultrasonic-assisted synthesis could shorten reaction times and lower energy consumption compared to conventional heating methods. dokumen.pub

| Approach | Traditional Method Example | Green Chemistry Alternative | Benefit |

| Chlorination | Use of excess oxalyl chloride or thionyl chloride organic-chemistry.org | Catalytic chlorination with milder reagents (e.g., based on tropylium cations) organic-chemistry.org | Reduced hazardous waste, milder conditions |

| Solvent Use | Chlorinated solvents or other volatile organic compounds (VOCs) | Supercritical CO2, ethanol, or solvent-free conditions dokumen.pubresearchgate.netejcmpr.com | Reduced environmental pollution and toxicity |

| Energy Input | Conventional reflux heating for extended periods | Microwave or ultrasonic irradiation dokumen.pub | Faster reactions, lower energy consumption |

| Waste | Formation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide in Wittig-type reactions) dokumen.pub | High atom economy reactions, use of recyclable catalysts dokumen.pubresearchgate.net | Minimized waste generation (lower E-factor) |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of allylic halides is well-established, but the specific substitution pattern of this compound may enable unique chemical transformations. A significant challenge is to move beyond predictable substitution reactions and uncover novel reactivity.

A promising area of exploration is the use of dual catalytic systems to achieve transformations that are not possible under classical conditions. For example, recent work on allyl carboxylates has demonstrated a dual photoredox/cobalt catalytic platform that enables a remote-Markovnikov-selective hydrohalogenation. acs.org This process proceeds through a radical-based pathway involving a metal-hydride hydrogen atom transfer (MHAT) and a 1,2-radical acyloxy migration (1,2-RAM). acs.org

Applying this thinking to this compound could lead to:

Unconventional Functionalization: Investigating whether similar radical-mediated pathways could be initiated from the allylic chloride moiety to achieve 1,3-functionalization or other unprecedented additions across the double bond.

New Cyclization Strategies: The biphenyl (B1667301) group's proximity to the reactive propene unit could be exploited in novel intramolecular cyclization reactions, potentially catalyzed by transition metals, to form complex polycyclic aromatic systems.

Asymmetric Synthesis and Catalysis Utilizing this compound Derivatives

Introducing chirality is fundamental for applications in medicine and materials science. For derivatives of this compound, achieving asymmetric control in reactions is a significant future challenge. Research should be directed towards developing catalytic systems that can control the stereochemistry of reactions at or near the allylic center.

Inspiration can be drawn from recent advances in asymmetric catalysis, such as the use of chiral vanadyl complexes for the asymmetric 1,2-oxytrifluoromethylation of styrenes. nih.gov This demonstrates that chiral catalysts can effectively control the stereochemical outcome of radical cross-coupling reactions involving olefins. nih.gov

Future research directions could include:

Asymmetric Allylic Alkylation: Developing chiral ligand-metal complexes (e.g., using palladium, iridium, or copper) that can catalyze the enantioselective substitution of the chloride with various nucleophiles.

Catalytic Deracemization: Exploring kinetic resolution or dynamic kinetic resolution processes to isolate single enantiomers from a racemic mixture of a chiral derivative.

Enantioselective Functionalization: Designing catalytic systems that can functionalize the alkene asymmetrically, for example, through enantioselective dihydroxylation, epoxidation, or hydrogenation, leading to chiral diol, epoxide, or saturated derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of new derivatives and optimize reaction conditions, integrating the synthesis of this compound analogues with modern automation is essential. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and improved scalability. soci.orgnih.gov

The integration of automated flow chemistry platforms can revolutionize the research and development process by:

Rapid Reaction Optimization: Automated systems can quickly vary parameters such as temperature, pressure, and reagent stoichiometry to find optimal reaction conditions with minimal manual intervention and material usage. soci.orgrsc.org

Library Synthesis: Stopped-flow techniques can be used to generate libraries of derivatives by systematically reacting the parent compound with a range of building blocks, facilitating rapid structure-activity relationship (SAR) studies. rsc.org

Accessing Unstable Intermediates: The short residence times in flow reactors allow for the generation and immediate use of unstable intermediates that would be difficult to handle in batch processes. uc.pt This could be particularly relevant for reactions involving highly reactive organometallic species or radical intermediates derived from this compound.

| Feature | Benefit in Research & Development |

| Precise Control | High reproducibility and fine-tuning of reaction conditions (temperature, pressure, time). soci.org |

| Enhanced Safety | Small reactor volumes minimize risks associated with exothermic or hazardous reactions. soci.org |

| Rapid Optimization | Automated platforms can perform hundreds of experiments to quickly map reaction space. rsc.org |

| Scalability | Processes developed on a lab scale can often be scaled up by running the reactor for longer periods. nih.gov |

| Library Generation | Enables the automated synthesis of a diverse set of analogues for screening purposes. rsc.orgbeilstein-journals.org |

Computational Design and Discovery of Next-Generation Analogues

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental work. For this compound and its derivatives, computational methods can accelerate the discovery of new analogues with tailored functionalities.

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity and stereoselectivity of novel reactions. This can help rationalize observed reactivity and guide the design of more efficient catalysts.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual analogues and calculating their physicochemical properties, QSAR models can be built to correlate molecular structure with a desired outcome (e.g., catalytic activity, biological effect).

Machine Learning Integration: The large datasets generated from automated synthesis platforms can be used to train machine learning models, such as neural networks, to predict the outcomes of future experiments, thereby guiding research toward the most promising candidates. rsc.org

| Computational Method | Application for this compound Analogues |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, predict reactivity patterns, and design catalysts. |

| Molecular Docking | Predict binding interactions of derivatives with biological targets (e.g., enzymes, receptors). |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with physical, chemical, or biological properties to guide analogue design. |

| Machine Learning (ML) | Utilize data from high-throughput screening to build predictive models for reaction outcomes and guide subsequent experiments. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Biphenyl)-2-chloro-1-propene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a Wittig reaction using 2-biphenylcarbaldehyde and allyl chloride in the presence of a strong base (e.g., potassium tert-butoxide). Key parameters include:

- Temperature : 0–25°C to prevent side reactions.

- Solvent : Anhydrous THF or dichloromethane.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

- Yield Optimization : Scaling up requires continuous flow reactors to maintain stoichiometric control and minimize decomposition .

Q. What are the common substitution reactions involving the chlorine atom in this compound?

- Reagents/Conditions :

- Nucleophilic Substitution : NaOH (aqueous) for hydroxylation, KCN for cyanation.

- Amine Substitution : Primary amines (e.g., methylamine) in DMF at 60°C .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic addition reactions of this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The biphenyl group’s ortho-substitution directs electrophiles (e.g., HBr) to the β-position of the double bond.

- Validation : Compare predicted outcomes with experimental NMR data (e.g., and chemical shifts) .

Q. How do steric and electronic effects of the biphenyl group influence catalytic hydrogenation efficiency?

- Experimental Design :

- Catalysts : Pd/C, PtO₂, or Raney Ni under H₂ (1–3 atm).

- Kinetic Analysis : Monitor hydrogen uptake and product formation (e.g., 3-(2-Biphenyl)-2-chloropropane) via GC-MS.

- Findings : The biphenyl group reduces catalytic activity by 20–30% compared to phenyl analogs due to steric blocking of active sites .

Q. What strategies resolve contradictions in reported reaction outcomes (e.g., competing oxidation vs. epoxidation)?

- Contradiction Analysis :

- Oxidation : Use mCPBA in dichloromethane for epoxidation.

- Competing Pathways : Trace water may promote acid-catalyzed ring-opening; thus, rigorously anhydrous conditions are critical.

Applications in Scientific Research

Q. How is this compound utilized as a building block in pharmaceutical intermediates?

- Case Study : It serves as a precursor to biphenyl-containing β-blockers or NSAIDs. For example, coupling with 1,2,4-triazoles (via Huisgen cycloaddition) generates anti-inflammatory candidates .

- Challenges : Purification of chiral derivatives requires chiral HPLC or enzymatic resolution .

Q. What role does this compound play in materials science?

- Polymer Chemistry : It acts as a crosslinker in styrene-based polymers, enhancing thermal stability (TGA data shows 15% higher decomposition temps).

- Methodology : Radical polymerization with AIBN initiator; monitor via GPC and DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.